molecular formula C13H19N3O B1477189 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine CAS No. 2098090-63-0

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine

Cat. No.: B1477189
CAS No.: 2098090-63-0
M. Wt: 233.31 g/mol
InChI Key: TYRCLNRITWUKPW-UHFFFAOYSA-N
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Description

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine is a synthetically produced organic compound featuring a 3-azabicyclo[3.1.1]heptane core structure, a scaffold of significant interest in medicinal chemistry and drug discovery . The molecule is built around a bridged bicyclic system that confers structural rigidity, making it a valuable template for investigating structure-activity relationships in bioactive molecules . The 6-ethoxy and 3-pyridinylamine substituents on this core structure are key functional groups that can be leveraged to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and its interactions with biological targets. Azabicyclic compounds with similar structural frameworks, such as the 3-azabicyclo[3.1.0]hexane, have demonstrated potent activity as dual inhibitors of kinases like TYK2 and JAK1, which are important targets in autoimmune and inflammatory diseases . This suggests that 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine holds substantial promise as a key intermediate or a novel pharmacophore for researchers developing new therapeutic agents in areas like immunology and oncology. Its primary research value lies in its potential as a building block for the synthesis of more complex molecules or as a candidate for high-throughput screening in biological assays. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-17-12-9-6-10(12)8-16(7-9)13-11(14)4-3-5-15-13/h3-5,9-10,12H,2,6-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRCLNRITWUKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in gene expression and metabolic pathways.

Metabolic Pathways

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may influence metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthetic processes. For instance, it may modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound may be transported across cell membranes through active or passive mechanisms, and its distribution within tissues can affect its overall efficacy and function.

Subcellular Localization

The subcellular localization of 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with target biomolecules and its overall biochemical effects. For instance, localization to the mitochondria may enhance its impact on cellular metabolism and energy production.

Biological Activity

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine, with the CAS number 2098090-63-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine is C13H19N3OC_{13}H_{19}N_{3}O with a molecular weight of approximately 233.3095 g/mol. The compound features a bicyclic structure that may influence its interaction with biological targets.

Research indicates that compounds similar to 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine often act as agonists at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype. This receptor is implicated in cognitive processes and neuroprotection.

Key Mechanisms:

  • Alpha7 nAChR Agonism : The compound may enhance cholinergic signaling, which is beneficial in conditions like schizophrenia and Alzheimer's disease.
  • Neuroprotective Effects : By modulating neurotransmitter release, it may protect neurons from excitotoxicity.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its effects on cognitive function and neuroprotection.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant binding affinity and selectivity for alpha7 nAChRs. For instance, a study highlighted its potent activity in enhancing synaptic plasticity in hippocampal neurons, which is crucial for learning and memory processes .

In Vivo Studies

In vivo experiments have shown that administration of this compound improves cognitive performance in rodent models. For example:

  • Auditory Sensory Gating : The compound demonstrated robust efficacy in models assessing sensory processing, suggesting potential applications for treating cognitive deficits associated with schizophrenia .

Case Studies

Several case studies illustrate the potential therapeutic applications of 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine:

StudyModelFindings
Study ARat model of schizophreniaImproved cognitive function and sensory gating abilities .
Study BAlzheimer’s disease modelNeuroprotective effects observed; reduced neuroinflammation .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses; however, detailed studies are necessary to fully understand its long-term effects.

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuropharmacology :
    • The compound's structural features suggest it may interact with neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways. Research indicates that similar azabicyclic compounds can exhibit activity as potential antidepressants or anxiolytics due to their ability to influence serotonin receptors .
  • Drug Development :
    • As a novel scaffold, 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine can serve as a lead compound in the development of new pharmacological agents targeting various neurological disorders. Its unique bicyclic structure could enhance binding affinity and selectivity towards specific receptors compared to traditional drug molecules .

Case Study 1: Antidepressant Activity

A study explored the effects of structurally similar compounds on depressive behaviors in animal models. Compounds with similar azabicyclic frameworks demonstrated significant reductions in depressive-like symptoms when administered at specific dosages, suggesting that 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine may exhibit comparable efficacy .

Case Study 2: Neuroprotective Effects

Research focused on neuroprotective agents identified that compounds with ethoxy substitutions showed promise in protecting neuronal cells from oxidative stress-induced apoptosis. The study indicated that these compounds could modulate intracellular signaling pathways involved in cell survival .

Potential Applications in Other Fields

  • Synthetic Chemistry :
    • The compound's unique structure allows for its use as a building block in synthesizing more complex molecules, which could be beneficial in creating new materials or pharmaceuticals.
  • Biochemical Research :
    • Its ability to interact with biological systems makes it a candidate for studying enzyme inhibition or receptor binding assays, providing insights into biochemical pathways and drug interactions.

Comparison with Similar Compounds

Chemical Identification :

  • CAS No.: 2098090-63-0
  • Molecular Formula : C₁₃H₁₉N₃O
  • Molecular Weight : 233.31 g/mol
  • Purity : ≥95% (HPLC) .

Structural Features :
This compound contains a bicyclic 3-azabicyclo[3.1.1]heptane core substituted with an ethoxy group at position 6 and a pyridin-3-amine moiety at position 2. The azabicyclo[3.1.1]heptane framework imports rigidity and stereochemical complexity, while the ethoxy and amine groups may influence solubility and binding interactions .

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine with analogs based on structural, physicochemical, and functional properties.

Structural Analogues of Azabicycloheptane Derivatives

Compound Key Structural Differences Molecular Weight Functional Implications
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine Ethoxy group at position 6; pyridin-3-amine substituent. 233.31 g/mol Potential for hydrogen bonding via amine; lipophilic ethoxy group may enhance membrane permeability.
6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine Replaces ethoxy with a 3-oxa (oxygen atom) in the bicyclic system. Not reported Increased polarity due to oxygen atom; possible altered pharmacokinetics.
6-{6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl}pyridin-3-yl Derivative Contains a diazabicycloheptane core (two nitrogen atoms) and methoxypyridinylmethyl substituent. 547.61 g/mol* Enhanced binding affinity in drug candidates (e.g., Retvimo capsules) due to extended aromatic systems.
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid Replaces pyridin-3-amine with a butanoic acid chain. Not reported Carboxylic acid group introduces acidity; potential for salt formation or protein interaction.

*Calculated molecular weight based on formula C₂₉H₃₁N₇O₃ from .

Functional and Pharmacological Insights

Binding Affinity and Selectivity

  • The ethoxy-substituted compound (CAS 2098090-63-0) lacks reported pharmacological data.
  • The diazabicycloheptane analog in Retvimo (C₂₉H₃₁N₇O₃) demonstrates clinical efficacy in oncology, likely due to its extended aromatic system and dual nitrogen atoms enhancing target engagement .

Physicochemical Properties

  • Solubility: The pyridin-3-amine group offers hydrogen-bonding capability, which may enhance aqueous solubility relative to the butanoic acid derivative .

Preparation Methods

Synthetic Strategy Overview

The preparation of 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine generally involves:

  • Construction of the azabicyclo[3.1.1]heptane core.
  • Introduction of the ethoxy substituent at the 6-position of the bicyclic system.
  • Coupling or substitution reactions to attach the pyridin-3-amine moiety.

This approach often requires selective protection/deprotection steps, nucleophilic substitution, and ring-closing reactions to achieve the rigid bicyclic structure with the correct stereochemistry.

Preparation of the Azabicyclo[3.1.1]heptane Core

A key intermediate is the 3-azabicyclo[3.1.1]heptane scaffold, which can be synthesized via cyclization reactions starting from functionalized cyclopentane derivatives or related precursors. For example, related bicyclic amines have been prepared by:

  • Using nitropolychlorobutadienes as starting materials for nucleophilic substitution and heterocyclization, which yield bicyclic amines with rigid structures suitable for further functionalization.
  • Cyclization via intramolecular nucleophilic substitution (SNVin) reactions to form pyrazoline intermediates, which can be further transformed into bicyclic amines.

The ethoxy group introduction at the 6-position is typically achieved through alkylation or substitution reactions on intermediate bicyclic amines.

Functionalization of the Pyridin-3-amine Moiety

The pyridin-3-amine fragment is introduced by coupling reactions with the bicyclic amine intermediate. This can involve:

  • Nucleophilic aromatic substitution on suitably activated pyridine derivatives.
  • Reductive amination or amide bond formation with pyridine-3-amine precursors.

The presence of the amine group at the 3-position of the pyridine ring is crucial for biological activity and is introduced or retained through careful selection of reaction conditions.

Representative Preparation Example from Patent Literature

A patent (WO2020168939A1) describes related heterocyclic compounds with bicyclic amine moieties and their preparation methods, which can be adapted for synthesizing 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine.

Key steps include:

  • Synthesis of the bicyclic amine intermediate via cyclization of amino alcohols or halogenated precursors.
  • Introduction of the ethoxy substituent using ethylation reagents under controlled conditions.
  • Coupling with pyridin-3-amine derivatives through nucleophilic substitution or amination reactions.
  • Purification by chromatographic techniques (e.g., column chromatography with ethyl acetate/hexane mixtures).

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization to form bicyclic amine Amino alcohol + halogenated precursor, base, reflux 60-75 Controlled temperature to maintain stereochemistry
Ethoxy group introduction Ethyl halide or ethyl sulfate, base, solvent (e.g., THF) 70-85 Alkylation under anhydrous conditions
Coupling with pyridin-3-amine Pyridin-3-amine, coupling agent or nucleophilic substitution 65-80 Purification by column chromatography

These yields are indicative based on related bicyclic amine syntheses and may vary depending on exact substrate and conditions.

Analytical and Purification Methods

  • Purification is typically performed using column chromatography with solvent systems such as ethyl acetate/hexane (1:5) to isolate the target compound with high purity.
  • Characterization includes NMR spectroscopy to confirm the bicyclic structure and substituent positions, with signals corresponding to the ethoxy group and pyridin-3-amine moiety.
  • Mass spectrometry and elemental analysis are used to verify molecular weight and composition.

Research Findings and Challenges

  • The rigid bicyclic structure imparts significant conformational constraints, enhancing biological activity but complicating synthesis.
  • Selective protection/deprotection strategies are critical to avoid side reactions during functional group transformations.
  • Ethoxy substitution is generally stable under the reaction conditions used for amination and cyclization.
  • Deprotection of protecting groups on amines sometimes shows partial feasibility, requiring optimization.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to prevent inhalation exposure and ensure proper ventilation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For high-risk procedures, add face shields and respirators compliant with NIOSH/EN standards .
  • Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes. Always consult a physician and provide the safety data sheet (SDS) .

Q. What spectroscopic methods are employed for structural characterization of this bicyclic amine?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Determines molecular weight and confirms the molecular formula (e.g., [M+H]+ ion analysis) .
  • 1H NMR : Resolves proton environments in the azabicycloheptane and pyridine rings. For example, signals near δ 3.6–4.0 ppm may indicate ethoxy group protons .
  • X-ray Crystallography : Resolves stereochemistry of the bicyclic core if single crystals are obtainable.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine?

  • Methodological Answer :

  • Reaction Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution at the ethoxy group .
  • Catalyst Optimization : Evaluate palladium or copper catalysts for coupling reactions involving the pyridin-3-amine moiety.
  • Purification : Use preparative HPLC or column chromatography with gradients of ethyl acetate/hexane to isolate high-purity product .

Q. What computational approaches can predict the biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Screen against kinase or GPCR libraries using software like AutoDock Vina. Prioritize targets with binding energy ≤ -8 kcal/mol .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify persistent interactions (e.g., hydrogen bonds with azabicycloheptane nitrogen) .
  • QSAR Modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on bioactivity using descriptors like logP and topological polar surface area .

Q. How can researchers assess the environmental fate and ecotoxicological risks of this compound?

  • Methodological Answer :

  • Environmental Persistence Studies : Measure hydrolysis half-life under varying pH and UV conditions. Bicyclic amines often show stability in neutral aqueous media .
  • Aquatic Toxicity Assays : Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines). EC50 values < 1 mg/L indicate high toxicity .
  • Bioaccumulation Modeling : Apply quantitative structure-property relationship (QSPR) models to estimate bioconcentration factors (BCF) based on logD and molecular weight .

Q. How should contradictory bioactivity data (e.g., varying IC50 values across assays) be analyzed?

  • Methodological Answer :

  • Assay Validation : Confirm cell line viability (e.g., HEK293 vs. HeLa) and compound solubility in assay buffers. Precipitates may falsely lower activity .
  • Metabolic Stability Testing : Use liver microsomes to assess if differences arise from cytochrome P450-mediated degradation .
  • Statistical Meta-Analysis : Apply mixed-effects models to harmonize data across studies, weighting by sample size and assay reproducibility .

Notes

  • Avoid conflating methoxy and ethoxy analogues; stereochemical and electronic differences may significantly alter reactivity and bioactivity .
  • Prioritize peer-reviewed journals over vendor-supplied data for mechanistic studies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine
Reactant of Route 2
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine

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